molecular formula C11H19NO4 B2462614 2-Cyclobutylpiperidine oxalate CAS No. 1177331-83-7; 526183-12-0

2-Cyclobutylpiperidine oxalate

Cat. No.: B2462614
CAS No.: 1177331-83-7; 526183-12-0
M. Wt: 229.276
InChI Key: LNNBZHYUAFYZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutylpiperidine oxalate is a piperidine derivative where the nitrogen atom is substituted with a cyclobutyl group and complexed with oxalic acid. This compound is structurally analogous to other cycloalkyl-piperidine oxalates, such as 2-cyclohexylpiperidine oxalate. However, the cyclobutyl substituent introduces unique steric and electronic properties due to its smaller, strained four-membered ring.

Properties

IUPAC Name

2-cyclobutylpiperidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.C2H2O4/c1-2-7-10-9(6-1)8-4-3-5-8;3-1(4)2(5)6/h8-10H,1-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNBZHYUAFYZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation and Reduction

The compound undergoes redox transformations at both the piperidine nitrogen and cyclobutane ring:

Oxidation :

  • Piperidine Ring : Treatment with m-CPBA oxidizes the piperidine nitrogen to an N-oxide, enhancing water solubility .

  • Cyclobutane Ring : Ozonolysis cleaves the cyclobutane to form dicarbonyl intermediates, which are reducible to diols (e.g., 1,3-butanediol) .

Reduction :

  • Catalytic hydrogenation (H₂/Pd) reduces the cyclobutane ring to a butane chain while preserving the piperidine scaffold .

Substitution Reactions

The piperidine nitrogen and cyclobutane substituents participate in nucleophilic substitutions:

N-Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives. tert-Butyloxycarbonyl (Boc) protection is reversible under acidic conditions .

Cyclobutane Functionalization :
Electrophilic aromatic substitution (e.g., nitration) occurs at the cyclobutane ring’s benzylic positions when activated by electron-donating groups .

Photochemical Reactivity

The cyclobutane ring engages in [2+2] photocycloadditions, a reaction critical to its synthesis and degradation:

Intramolecular [2+2] Cycloaddition :
UV irradiation (λ = 254 nm) of 2-cyclobutylpiperidine derivatives with pendant alkenes forms bicyclo[3.2.0]heptane systems. Diastereoselectivity exceeds 7:1 in polar solvents (e.g., acetonitrile) .

Retro-[2+2] Reactions :
Thermal or acid-catalyzed cleavage regenerates alkenes, enabling applications in dynamic covalent chemistry .

Stability and Degradation

  • Acid Sensitivity : The oxalate counterion decomposes in strong acids (pH < 2), releasing 2-cyclobutylpiperidine free base .

  • Thermal Stability : Decomposition onset occurs at 180°C (TGA), primarily via cyclobutane ring opening .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 2-Cyclobutylpiperidine Oxalate : Features a cyclobutyl group (4-membered ring) attached to the piperidine nitrogen. The strained cyclobutyl ring may increase reactivity and reduce conformational flexibility compared to larger cycloalkyl groups.
  • 2-Cyclohexylpiperidine Oxalate (CAS 1177322-67-6) : Contains a cyclohexyl group (6-membered ring), which is less strained and more conformationally flexible. This compound is well-documented in safety data sheets (SDS) as a laboratory chemical for research .

Physical and Chemical Properties

Property 2-Cyclohexylpiperidine Oxalate Inferred for 2-Cyclobutylpiperidine Oxalate
Molecular Weight Not explicitly stated Likely lower due to smaller substituent
Solubility Not provided Expected lower solubility (increased strain)
Stability Stable under recommended conditions Potentially less stable due to ring strain
Handling Requirements Avoid skin/eye contact, ignition sources Similar precautions, with heightened reactivity concerns

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